3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methylsulfanyl group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thioketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-1,4,5-triphenyl-1H-1,2,4-triazole: Similar structure but lacks the dihydro component.
4-(Methylsulfanyl)-3-phenyl-1,2,4-triazole: Different substitution pattern on the triazole ring.
1,4,5-Triphenyl-1H-1,2,4-triazole: Lacks the methylsulfanyl group.
Uniqueness
3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole is unique due to the presence of both the methylsulfanyl group and the dihydro component, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
54211-60-8 |
---|---|
Molecular Formula |
C21H19N3S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
5-methylsulfanyl-2,3,4-triphenyl-3H-1,2,4-triazole |
InChI |
InChI=1S/C21H19N3S/c1-25-21-22-24(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)23(21)18-13-7-3-8-14-18/h2-16,20H,1H3 |
InChI Key |
HZRKKUAFBOGTFA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.